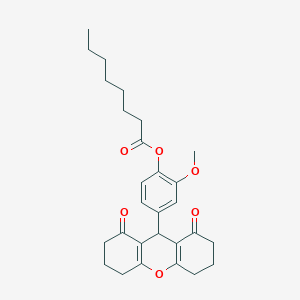
4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate
Description
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Properties
Molecular Formula |
C28H34O6 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] octanoate |
InChI |
InChI=1S/C28H34O6/c1-3-4-5-6-7-14-25(31)34-21-16-15-18(17-24(21)32-2)26-27-19(29)10-8-12-22(27)33-23-13-9-11-20(30)28(23)26/h15-17,26H,3-14H2,1-2H3 |
InChI Key |
REDLBPLWHLVJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate typically involves a multi-step process. One common method involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions to enhance efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts such as cobalt-incorporated sulfated zirconia (ZrO2/SO42−/Co) nanoparticles are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes.
Scientific Research Applications
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and its role in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxo-octahydroxanthene: Shares a similar core structure but lacks the methoxyphenyl and octanoate groups.
Xanthene dyes: Such as fluorescein and eosin, which are widely used in biological staining and diagnostic applications.
Uniqueness
4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and octanoate groups enhance its solubility and bioavailability, making it more effective in various applications compared to other xanthenes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


